(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one is a chemical compound that belongs to the class of tetrahydropyrroloquinoxalines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. It is characterized by the presence of a fluoro substituent at the 8-position of the tetrahydropyrroloquinoxaline framework, which may influence its pharmacological properties.
The compound can be synthesized through various chemical methods involving different starting materials. The synthesis often includes the use of pyrrolidinones and quinoxalines as key intermediates. Research articles and patents provide detailed methodologies for its preparation, highlighting its relevance in drug discovery and development.
(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one is classified as a heterocyclic organic compound. It contains multiple nitrogen atoms within its ring structure, which contributes to its unique chemical properties. The presence of fluorine enhances lipophilicity and may improve the compound's interaction with biological targets.
The synthesis of (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one can be achieved through several methods:
For example, one method involves the reaction of 1,2-diamines with fluoroacetyl derivatives under basic conditions to yield the target compound with moderate to high yields .
(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one has a complex molecular structure characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are commonly used techniques for elucidating the molecular structure and confirming the stereochemistry of this compound .
(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one is involved in several chemical reactions:
These reactions are critical for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one is primarily associated with its interaction with biological targets such as enzymes or receptors involved in cellular processes:
The physical and chemical properties of (S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one include:
Characterization techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are employed to analyze these properties .
(S)-8-Fluoro-1,2,3,3A-tetrahydropyrrolo[1,2-A]quinoxalin-4(5H)-one has several scientific applications:
Research continues to explore its full potential and optimize its efficacy for therapeutic uses .
Fused heterocyclic systems represent a cornerstone of modern medicinal chemistry due to their versatile pharmacological profiles and capacity for structural diversification. These compounds combine multiple rings containing heteroatoms (typically nitrogen, oxygen, or sulfur), creating electron-rich frameworks that readily interact with biological targets through π-π stacking, hydrogen bonding, and dipole interactions. Pyrroloquinoxalines exemplify this principle, featuring a bicyclic system comprising a pyrrole fused to a quinoxaline ring. This architecture confers planar rigidity that facilitates deep insertion into enzyme active sites or receptor pockets, while the embedded nitrogen atoms serve as hydrogen bond acceptors or donors. The scaffold’s adaptability is evidenced by its presence in compounds targeting diverse pathways—from kinase inhibitors to serotonin receptor modulators—making it a privileged structure in central nervous system (CNS) and oncology therapeutics [2] [6].
Tetrahydropyrrolo[1,2-a]quinoxalines constitute a distinct subclass where partial saturation reduces planarity and enhances three-dimensional diversity. Systematic naming follows:
Table 1: Structural Variants of Pyrroloquinoxaline Scaffolds
Scaffold Type | CAS Registry | Key Structural Features | Saturation |
---|---|---|---|
Pyrrolo[1,2-a]quinoxaline | 6025-68-9 | Fully aromatic, planar | Unsaturated |
1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | 479677-42-4 | Chiral 3a carbon, ketone at C4 | Partially saturated |
1H-Pyrrolo[3,2-h]quinoline | - | Nitrogen at quinoline "h" position | Unsaturated (isomeric form) |
The stereochemistry at 3a critically influences bioactivity; the "(S)" enantiomer of 8-fluoro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one (CAS 479677-42-4) exhibits distinct receptor-binding properties compared to its racemate [1] [2]. The ketone at C4 enables hydrogen bonding and serves as a synthetic handle for further derivatization.
Fluorination is a strategic tool for optimizing drug-like properties, with >25% of pharmaceuticals now containing fluorine [3] [4]. For pyrroloquinoxalines, fluorine incorporation delivers three key advantages:
Table 2: Impact of Fluorination on Drug Properties
Property Modulated | Effect of Fluorine | Relevance to Pyrroloquinoxalines |
---|---|---|
Metabolic Stability | Blocks oxidative deactivation at adjacent sites | Prevents hydroxylation at C8 position |
Lipophilicity (logP) | Increases by 0.2–0.5 units per fluorine | Enhances CNS penetration for neurotargets |
Binding Affinity | Enables halogen bonds & dipole interactions | Stabilizes ligand-receptor complexes |
pKa Modulation | Lowers basicity of nearby nitrogens | Optimizes blood-brain barrier partitioning |
Recent advances in regioselective fluorination—such as the Münster group’s method for meta- or para-difluoromethylation of pyridines via temporary dearomatization—highlight pathways for precision fluorination of complex heterocycles like quinoxalines [8].
Pyrroloquinoxaline chemistry evolved from early quinoxaline syntheses in the 1960s, with pivotal advances in the 1990s enabling chiral variants. Key milestones include:
Pharmacophoric elements critical for bioactivity include:
Table 3: Evolution of Key Pyrroloquinoxaline Pharmacophores
Compound Class | Structural Features | Biological Target |
---|---|---|
Unsubstituted Pyrrolo[1,2-a]quinoxaline | Planar, fully aromatic | Kinase inhibitors |
3,3a-Dihydro-2H-pyrrolo[1,2-a]quinoxaline-4(5H)-ones | Chiral center, ketone | GABA modulators |
8-Fluoro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | C8 fluorine, (S)-stereochemistry | 5-HT6 receptor ligands |
Arylsulfonamido-pyrroloquinolines | Arylsulfonyl at C3, variable nitrogen positions | Selective 5-HT6 antagonists |
These developments underscore the scaffold’s versatility, with fluorinated derivatives like (S)-8-fluoro-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one representing a synthetically accessible and pharmacologically promising candidate for further development [1] [2].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2